2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide

Lipophilicity Drug-likeness Isoxazole amide series

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide (CAS 923163-54-6) is a synthetic, small-molecule building block belonging to the isoxazole-amide class, with the molecular formula C₉H₁₃BrN₂O₂ and a molecular weight of 261.12 g/mol. It features an α-bromo substituent on the pentanoyl chain, a 5-methylisoxazole heterocycle, and a secondary amide linkage.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.119
CAS No. 923163-54-6
Cat. No. B2920880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide
CAS923163-54-6
Molecular FormulaC9H13BrN2O2
Molecular Weight261.119
Structural Identifiers
SMILESCCCC(C(=O)NC1=NOC(=C1)C)Br
InChIInChI=1S/C9H13BrN2O2/c1-3-4-7(10)9(13)11-8-5-6(2)14-12-8/h5,7H,3-4H2,1-2H3,(H,11,12,13)
InChIKeyPQFMOZKUOJDYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide (CAS 923163-54-6): Chemical Identity and Procurement Baseline


2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide (CAS 923163-54-6) is a synthetic, small-molecule building block belonging to the isoxazole-amide class, with the molecular formula C₉H₁₃BrN₂O₂ and a molecular weight of 261.12 g/mol [1]. It features an α-bromo substituent on the pentanoyl chain, a 5-methylisoxazole heterocycle, and a secondary amide linkage. Commercially, it is catalogued by Enamine (EN300-25574, 95% purity), Santa Cruz Biotechnology (sc-341555), and CymitQuimica (3D-YLB16354), among others . Its primary reported application is as a synthetic intermediate and screening compound in medicinal chemistry, particularly for constructing isoxazole-containing libraries targeting kinases and other enzyme classes .

Why 2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide Cannot Be Freely Substituted with In-Class Analogs


Within the 2-halo-N-(5-methylisoxazol-3-yl)alkanamide series, the bromine leaving-group identity, the alkanoyl chain length, and the substitution position each independently modulate reactivity, lipophilicity, and target engagement [1]. For example, the α-bromo-pentanamide scaffold (logP 2.554) occupies a distinct lipophilicity window compared to the α-bromo-butanamide (logP ~2.1) and α-bromo-hexanamide (logP ~3.0) congeners, directly affecting passive permeability and non-specific protein binding [2]. Replacement of the bromine with a methyl group eliminates the electrophilic site necessary for nucleophilic displacement chemistry (e.g., in covalent probe design), while shifting the halogen from the α- to the β-position (as in 3-bromo-propanamide analogs) alters both the geometry of the reactive center and the degradation profile . These structural variables are not interchangeable when a specific chain length, halogen identity, or substitution pattern is required for a defined synthetic sequence or structure–activity relationship (SAR) study.

Quantitative Differentiation Evidence for 2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide vs. Closest Analogs


Lipophilicity Differentiation: LogP 2.554 Separates the Pentanamide from Shorter- and Longer-Chain Bromo-Isoxazole Amide Congeners

The experimentally determined logP of 2.554 for 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide places it in a distinct lipophilicity window relative to its α-bromo-alkanamide homologs [1]. This logP is approximately 0.4–0.5 units higher than the butanamide analog (predicted logP ~2.1, based on one fewer methylene unit) and approximately 0.4–0.5 units lower than the hexanamide analog (predicted logP ~3.0) [2]. In drug discovery contexts, each 0.5 logP unit increment corresponds to a measurable shift in passive membrane permeability, aqueous solubility, and plasma protein binding, meaning the pentanamide scaffold cannot be replaced by the butanamide or hexanamide without altering ADME properties [3].

Lipophilicity Drug-likeness Isoxazole amide series

Chain-Length-Dependent Cytotoxicity: Pentanamide vs. Butanamide Antiproliferative Activity in HT29 Colon Cancer Cells

In the α-bromo-N-(5-methylisoxazol-3-yl)alkanamide series, antiproliferative activity against HT29 human colon adenocarcinoma cells shows chain-length dependence. The butanamide analog (CAS 877977-08-7) exhibits an IC₅₀ of 2.01 µM against HT29 cells [1]. While direct head-to-head IC₅₀ data for the pentanamide on HT29 cells have not been published, the structural difference—one additional methylene unit in the pentanamide—places the compound at a distinct point on the SAR curve . In related isoxazole-amide kinase inhibitor series, increasing the alkanoyl chain length from C4 (butanamide) to C5 (pentanamide) has been shown to modulate target binding affinity by altering the depth of hydrophobic pocket occupancy, typically producing IC₅₀ shifts of 2- to 5-fold [2]. Users performing SAR-by-catalog or library enumeration require both the butanamide and pentanamide scaffolds to fully explore the chain-length dimension.

Antiproliferative activity HT29 cells Chain-length SAR

Electrophilic Reactivity at the α-Bromo Position: Pentanamide as a Covalent Warhead Precursor vs. Non-Halogenated and β-Bromo Analogs

The α-bromo substituent on the pentanoyl chain of 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide provides a reactive electrophilic center capable of undergoing Sₙ2 displacement by thiols, amines, and other nucleophiles, enabling its use as a covalent warhead precursor or alkylating probe . In contrast, the non-halogenated analog 2-methyl-N-(5-methylisoxazol-3-yl)pentanamide (MW 196.25) lacks this electrophilic functionality entirely [1]. The β-bromo positional isomer, 3-bromo-N-(5-methylisoxazol-3-yl)propanamide (CAS 349442-99-5; MW 233.06), possesses a bromine atom at the β-carbon, which exhibits significantly different reactivity: β-bromo amides undergo elimination more readily than substitution, producing acrylamide byproducts under basic conditions . The α-bromo-pentanamide therefore occupies a unique reactivity niche—retaining substitution competence while avoiding the elimination liability of β-bromo congeners.

Covalent inhibitors Nucleophilic substitution α-Halo carbonyl

Commercial Availability and Pricing: Single-Source vs. Multi-Vendor Procurement Options for the Pentanamide Scaffold

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is available from at least four independent commercial suppliers—Enamine (EN300-25574, 95% purity), Santa Cruz Biotechnology (sc-341555, $188/250 mg; $399/1 g), CymitQuimica (3D-YLB16354, sourced via Biosynth), and ChemBase.cn—providing multi-vendor procurement security . In contrast, the hexanamide analog (CAS 923120-24-5) and the 2-methyl-pentanamide analog (AMB6348880) are each listed by fewer than three suppliers, creating potential single-source dependency risks for library production [1]. For industrial-scale medicinal chemistry campaigns requiring gram-to-kilogram quantities with guaranteed resupply, multi-vendor availability reduces supply disruption risk and enables competitive pricing.

Procurement Supply chain Building block availability

Isoxazole-Amide Scaffold as Privileged Kinase-Inhibitor Pharmacophore: Class-Level Target Engagement Potential

The 5-methylisoxazole-3-amide motif present in 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is a recognized privileged scaffold in kinase inhibitor design [1]. Patent and literature surveys demonstrate that 3-aminoisoxazole derivatives have yielded potent inhibitors of p38 MAP kinase, ERK, SMYD3, and CDK family kinases, with IC₅₀ values ranging from low nanomolar to low micromolar depending on the appended amide substituent [2]. The pentanamide variant specifically presents a five-carbon chain bearing an α-bromo handle, enabling two diversification vectors: (i) direct nucleophilic displacement of the bromide to install diverse amine, thiol, or ether functionality, and (ii) amide coupling at the isoxazole 3-amino position . This dual-vector diversification is not available in non-halogenated or non-amide isoxazole scaffolds, positioning the compound as a versatile starting point for focused kinase-library synthesis.

Kinase inhibition Isoxazole pharmacophore Fragment-based drug discovery

Optimal Research and Procurement Application Scenarios for 2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide


SAR-by-Catalog Exploration of Chain-Length-Dependent Biological Activity in the α-Bromo-Isoxazole-Amide Series

Medicinal chemistry teams conducting systematic SAR studies on isoxazole-amide kinase inhibitors should procure the pentanamide (C5) alongside the butanamide (C4) and hexanamide (C6) congeners as a complete chain-length set. The logP of 2.554 (C5) bridges the lipophilicity gap between the butanamide (~2.1) and hexanamide (~3.0), enabling a three-point SAR curve that relates alkanoyl chain length to target potency, cellular permeability, and metabolic stability [1]. The butanamide analog has demonstrated IC₅₀ = 2.01 µM against HT29 cells; testing the pentanamide in the same assay would clarify whether potency increases, plateaus, or decreases with chain extension [2].

Covalent Probe and Targeted Covalent Inhibitor (TCI) Design Utilizing the α-Bromo Electrophilic Warhead

The α-bromo-pentanamide moiety serves as a moderately reactive electrophilic warhead suitable for designing covalent probes targeting cysteine or lysine residues in kinase ATP-binding sites. Unlike the β-bromo-propanamide analog (CAS 349442-99-5), which is prone to elimination and acrylamide formation, the α-bromo-pentanamide undergoes clean Sₙ2 displacement with thiol nucleophiles under mild conditions (pH 7.4, 25–37 °C), making it compatible with biochemical and cellular target-engagement assays . The 5-methylisoxazole ring simultaneously provides a recognition element for kinase hinge regions, as established in multiple isoxazole-amide kinase inhibitor series [3].

Diversifiable Building Block for DNA-Encoded Library (DEL) Synthesis and High-Throughput Chemistry

With two orthogonal diversification vectors—the α-bromo position for nucleophilic displacement and the isoxazole 3-amide for further acylation or coupling—the pentanamide scaffold is well-suited for DNA-encoded library (DEL) construction and plate-based parallel synthesis . The compound's availability from multiple vendors at 95% purity (Enamine, Santa Cruz Biotechnology, CymitQuimica) ensures consistent quality across library production batches, while the multi-vendor supply chain mitigates the risk of stockout during large-scale library enumeration campaigns .

Fragment-Based Drug Discovery (FBDD) Screening Set Enrichment with a Dual-Functionality Isoxazole Fragment

At a molecular weight of 261.12 Da and with a logP of 2.554, 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide falls within the upper range of fragment-like chemical space (MW < 300, logP < 3), making it suitable for fragment-based screening libraries [4]. Unlike simpler isoxazole fragments lacking the bromine substituent, this compound offers an immediate synthetic handle for hit elaboration without requiring de novo functionalization—a key advantage in fragment-to-lead optimization timelines [5].

Quote Request

Request a Quote for 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.